Cas no 2034457-69-5 (N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide)

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide is a specialized organic compound featuring a pyrazole core substituted with a pyridinyl group and an acetamide moiety bearing a methylmethanesulfonamido functional group. Its structural complexity suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both pyridine and pyrazole rings may confer favorable binding properties, while the sulfonamido group enhances solubility and metabolic stability. This compound’s tailored design allows for precise reactivity in targeted applications, making it a valuable candidate for research in medicinal chemistry or drug discovery.
N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide structure
2034457-69-5 structure
Product name:N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide
CAS No:2034457-69-5
MF:C14H19N5O3S
MW:337.397361040115
CID:6564272
PubChem ID:119102887

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide
    • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
    • 2034457-69-5
    • F6525-2905
    • 2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide
    • AKOS026695244
    • N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
    • Inchi: 1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)
    • InChI Key: MOJVCFGKSNDBAO-UHFFFAOYSA-N
    • SMILES: S(C)(N(C)CC(NCC1=CC(C2C=NC=CC=2)=NN1C)=O)(=O)=O

Computed Properties

  • Exact Mass: 337.12086066g/mol
  • Monoisotopic Mass: 337.12086066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: -0.7

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-2905-20μmol
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-2905-2mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
2mg
$59.0 2023-09-08
Life Chemicals
F6525-2905-3mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
3mg
$63.0 2023-09-08
Life Chemicals
F6525-2905-2μmol
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-2905-1mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
1mg
$54.0 2023-09-08
Life Chemicals
F6525-2905-5μmol
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-2905-10μmol
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-2905-4mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
4mg
$66.0 2023-09-08
Life Chemicals
F6525-2905-5mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
5mg
$69.0 2023-09-08
Life Chemicals
F6525-2905-30mg
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide
2034457-69-5
30mg
$119.0 2023-09-08

Additional information on N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide (CAS No. 2034457-69-5): An Emerging Compound in Medicinal Chemistry

N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide (CAS No. 2034457-69-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to a class of molecules known for their unique structural features and biological activities. The compound's structure includes a pyrazole ring, a pyridine ring, and a methanesulfonamide moiety, which collectively contribute to its pharmacological properties.

The pyrazole ring is a key structural element in many bioactive compounds, particularly those with anti-inflammatory and analgesic properties. In the context of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide, the pyrazole ring is substituted with a methyl group and a pyridine ring, enhancing its interaction with biological targets. The pyridine ring, known for its aromaticity and electron-withdrawing properties, further modulates the compound's activity by influencing its binding affinity and selectivity.

The methanesulfonamide moiety is another critical component of the molecule. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial and antidiabetic effects. In this compound, the methanesulfonamide group is attached to an acetamide, which can influence the compound's solubility and metabolic stability. These structural features collectively make N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide a promising candidate for various therapeutic applications.

Recent studies have explored the potential of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide in treating inflammatory diseases. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary in vivo studies in animal models have shown that the compound can effectively reduce inflammation and improve disease symptoms without significant adverse effects.

Beyond its anti-inflammatory properties, N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has also shown promise in the treatment of neurological disorders. Research indicates that the compound can cross the blood-brain barrier and modulate neurotransmitter systems involved in pain perception and mood regulation. This makes it a potential candidate for developing new treatments for conditions such as chronic pain and depression.

The pharmacokinetic profile of N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has been extensively studied to optimize its therapeutic potential. Preclinical data suggest that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Furthermore, metabolic stability studies have shown that the compound is metabolized primarily through Phase II conjugation pathways, minimizing the risk of toxic metabolites.

In terms of safety, initial toxicity studies have indicated that N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}-2-(N-methylmethanesulfonamido)acetamide has a wide therapeutic window and low toxicity at effective doses. These findings support further clinical development of the compound for various therapeutic indications.

The future research directions for N-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-y-lmethyl}-2-(N-methylethanesulfonamido)acetamide include optimizing its formulation for improved delivery and exploring its potential in combination therapies. Additionally, large-scale clinical trials are needed to confirm its efficacy and safety in human subjects. The ongoing advancements in medicinal chemistry and drug delivery technologies are expected to further enhance the therapeutic potential of this promising compound.

In conclusion, N-{1-methyl-3-(pyridin\-3\-yl)\--1H\-pyrazol\-5\-ylmethyl}\--2\--(N\-metyl\-ethane\-sulphonamido)\--acetamide (CAS No. 2034457\-69\-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for developing new treatments for inflammatory diseases, neurological disorders, and other conditions. As research continues to uncover more about this compound's mechanisms of action and therapeutic potential, it is poised to play an important role in advancing medical care.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm